Benzene 1,2,4-trisphosphate

Description

Historical Context and Significance as an Inositol (B14025) Polyphosphate Analog

The study of inositol polyphosphates, such as inositol 1,4,5-trisphosphate (InsP3), has been crucial to understanding intracellular calcium signaling. nih.gov InsP3 is a vital second messenger that triggers the release of calcium from internal stores by binding to specific receptors. nih.gov However, the chemical synthesis of various inositol polyphosphate isomers is complex. nih.gov This complexity led researchers to seek simpler, more accessible mimics that could replicate the biological activity of these signaling molecules.

Benzene (B151609) 1,2,4-trisphosphate was synthesized as a structural analog of InsP3, with the phosphate (B84403) groups arranged in the same regioisomeric pattern as those in InsP3. nih.govnih.gov The synthesis involves the phosphorylation of the hydroxyl groups of 1,2,4-benzenetriol (B23740). nih.gov This synthetic analog provided a more straightforward means to investigate the structure-activity relationships of inositol phosphate binding proteins. nih.gov Its resistance to dephosphorylation by some of the enzymes that metabolize InsP3 further enhances its utility as a stable experimental tool. nih.govnih.gov

Overview of Benzene 1,2,4-trisphosphate in Phosphoinositide Signaling Research

This compound has been instrumental in elucidating the intricacies of phosphoinositide signaling. Research has demonstrated its ability to interact with the key components of this pathway, including the InsP3 receptor and the enzymes responsible for InsP3 metabolism. nih.gov

Studies using bovine adrenal cortex microsomes revealed that this compound competitively inhibits the binding of InsP3 to its receptor. nih.gov While its affinity for the receptor is significantly lower than that of InsP3, it effectively blocks InsP3-induced calcium release in a dose-dependent manner without exhibiting any agonist activity itself. nih.gov

Furthermore, this compound has been shown to be a potent inhibitor of the enzymes that metabolize InsP3. It inhibits InsP3 5-phosphatase and InsP3 3-kinase, with a more pronounced effect on the metabolizing enzymes than on the InsP3 receptor. nih.govpsu.edu This differential activity allows researchers to selectively probe the functions of these enzymes in the signaling cascade.

A notable finding is that while this compound is resistant to dephosphorylation by type I InsP3 5-phosphatase, a derivative, 3-hydroxythis compound, can be dephosphorylated by this enzyme. nih.gov This discovery underscores the critical role of the hydroxyl groups in the natural substrate for enzyme recognition and catalysis. nih.gov

Interactive Data Table: Inhibitory Activity of this compound

| Target Enzyme/Receptor | IC50/Ki Value | Cell/Tissue Model |

| Inositol 1,4,5-trisphosphate Receptor | 34 µM (IC50) | Bovine Adrenal Cortex Microsomes |

| Inositol 1,4,5-trisphosphate 5-Phosphatase | 14 µM (IC50) | Type I |

| Inositol 1,4,5-trisphosphate 5-Phosphatase | 32 µM (IC50) | Bovine Adrenal Cortex |

| Inositol 1,4,5-trisphosphate 3-Kinase | 6.1 µM (IC50) | Bovine Adrenal Cortex Cytosol |

This table summarizes the inhibitory concentrations (IC50) of this compound on its primary molecular targets within the phosphoinositide signaling pathway. The data is compiled from studies on bovine adrenal cortex models and with purified enzymes. nih.govnih.gov

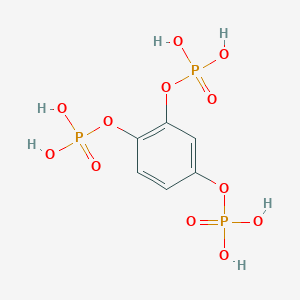

Structure

2D Structure

3D Structure

Properties

CAS No. |

147527-30-8 |

|---|---|

Molecular Formula |

C6H9O12P3 |

Molecular Weight |

366.05 g/mol |

IUPAC Name |

(2,4-diphosphonooxyphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H9O12P3/c7-19(8,9)16-4-1-2-5(17-20(10,11)12)6(3-4)18-21(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |

InChI Key |

XPWCRVGWWKLQCK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Synonyms |

enzene 1,2,4-trisphosphate BzP3-1,2,4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzene 1,2,4 Trisphosphate

Established Synthetic Pathways for Benzene (B151609) 1,2,4-trisphosphate

Phosphorylation Approaches

The direct phosphorylation of 1,2,4-benzenetriol (B23740) is a common method for synthesizing benzene 1,2,4-trisphosphate. This process involves the use of a phosphorylating agent to introduce phosphate (B84403) groups onto the hydroxyl moieties of the benzenetriol ring. One established method employs tetrabenzyl pyrophosphate in the presence of a strong base like sodium hydride to achieve phosphorylation, followed by a deprotection step to yield the final product.

Another significant approach utilizes phosphoramidite (B1245037) chemistry. For instance, the phosphorylation of 1,2,4-benzenetriol has been effectively carried out using dibenzyl N,N-diethylphosphoramidite, followed by oxidation. This method is part of a broader strategy for creating various inositol (B14025) polyphosphate analogs, demonstrating its versatility. The choice of protecting groups for the phosphate is critical, with benzyl (B1604629) groups being a common option, removable via hydrogenolysis.

Precursor Chemistry (e.g., 1,2,4-Benzenetriol)

The primary precursor for the synthesis of this compound is 1,2,4-benzenetriol. This starting material provides the necessary three hydroxyl groups in the correct orientation on the benzene ring for subsequent phosphorylation. The accessibility and chemical properties of 1,2,4-benzenetriol make it a convenient starting point for these synthetic routes. The synthesis of this precursor can be achieved through various methods, including the hydrolysis of corresponding benzoquinones or through multi-step sequences starting from more readily available benzene derivatives. The purity of the 1,2,4-benzenetriol is paramount to ensure high yields and purity of the final phosphorylated product.

Design and Synthesis of this compound Derivatives

Building upon the foundational synthesis of this compound, chemists have designed and synthesized a variety of derivatives to explore structure-activity relationships. These modifications include the creation of dimeric structures and the introduction of additional functional groups onto the benzene ring.

Dimeric Benzene Polyphosphate Derivatives (e.g., Biphenyl (B1667301) hexakisphosphates, Ethylene-bridged dimers)

The synthesis of dimeric benzene polyphosphate derivatives has been a key area of research. One prominent example is the creation of biphenyl hexakisphosphates. These molecules are synthesized from biphenyl precursors that are subsequently polyphosphorylated. The strategic design of these dimers allows for the investigation of how the spatial arrangement of the polyphosphorylated benzene rings influences biological activity.

Another class of dimeric derivatives includes ethylene-bridged structures. The synthesis of these compounds involves linking two benzenetriol units with an ethylene (B1197577) spacer before phosphorylation. This approach provides a more flexible linkage between the two aromatic rings compared to the direct biphenyl linkage. The synthetic route to these ethylene-bridged dimers showcases the modularity of the chemical strategies employed in this field.

Hydroxylated Benzene Polyphosphate Analogs (e.g., 3-Hydroxythis compound)

To further probe the chemical space, hydroxylated analogs of this compound have been synthesized. A notable example is 3-hydroxythis compound. The synthesis of this compound starts from a suitably protected benzenetetrol precursor. The introduction of an additional hydroxyl group requires careful use of protecting group strategies to ensure selective phosphorylation of the desired hydroxyls. The synthesis of such analogs has been reported as part of a broader effort to create a library of benzene polyphosphates for biological screening.

Other Modified Benzene Phosphate Structures

Beyond dimerization and hydroxylation, other modifications have been introduced to the benzene phosphate scaffold. These include the synthesis of benzene 1,2,3-trisphosphate and benzene 1,3,5-trisphosphate, which explore the impact of the phosphate group arrangement on the aromatic ring. The synthetic methodologies for these isomers are similar in principle to that of this compound, relying on the phosphorylation of the corresponding benzenetriol isomers (1,2,3-benzenetriol and 1,3,5-benzenetriol, respectively). These efforts highlight the systematic approach researchers are taking to understand the structural requirements for the biological effects of benzene polyphosphates.

Regiochemical Control in Derivatization

Regiochemical control is paramount when synthesizing or derivatizing asymmetrically substituted molecules like this compound. The precise placement of phosphate groups and other substituents on the benzene ring dictates the molecule's ability to interact with specific biological targets. Several strategies are employed to manage the regioselectivity of these transformations.

Control via Starting Material Selection

Use of Directing and Protecting Groups

When more complex derivatives are required, or when selective modification of one position over another is necessary, chemists employ directing and protecting groups organic-chemistry.orgjocpr.com. A functional group already present on the ring can influence the position of subsequent reactions. In the synthesis of a this compound derivative from 2,4,5-trihydroxybenzaldehyde, the aldehyde group acts as a synthetic handle. It remains intact during the phosphorylation of the three hydroxyl groups and is only modified in a later step researchgate.net.

Protecting groups are temporary modifications to a functional group to prevent it from reacting while transformations occur elsewhere in the molecule organic-chemistry.org. In the context of benzenetriol derivatization, one or two hydroxyl groups could be selectively protected, allowing for the derivatization of the remaining free hydroxyl(s). After the desired modification, the protecting groups are removed to reveal the final structure. The choice of protecting group is critical, and an "orthogonal" strategy—where different protecting groups can be removed under distinct conditions without affecting each other—allows for highly complex and controlled syntheses organic-chemistry.org. For example, silyl (B83357) ethers or benzyl ethers are common protecting groups for hydroxyls, removable under acidic/fluoride or hydrogenolysis conditions, respectively libretexts.org.

| Starting Material | Key Reagents | Strategy for Regiocontrol | Product | Reference |

|---|---|---|---|---|

| 1,2,4-Benzenetriol | Dibenzylphosphorochloridate | Starting material structure defines phosphate positions. | This compound | organic-chemistry.org |

| 2,4,5-Trihydroxybenzaldehyde | (EtO)₂POCl, TEA; NCCH₂CONH₂ | Use of an aldehyde as a synthetic handle for later modification. | 2-(2-cyanovinyl)-benzene-1,4,5-trisphosphate derivative | researchgate.net |

| Benzene 1,2,4,5-tetrakisphosphate | SHIP2 (enzyme) | Enzymatic selective dephosphorylation at the 5-position. | 5-Hydroxy-benzene-1,2,4-trisphosphate | acs.org |

Enzymatic and Biomimetic Approaches

Nature often achieves exquisite regioselectivity through enzymes. Researchers have explored biocatalytic phosphorylation as a method to gain precise control. For example, the kinase PsiK from Psilocybe cubensis is responsible for the selective 4-O-phosphorylation of its natural substrate. Studies have shown that PsiK and its engineered variants can selectively phosphorylate a range of substituted phenols and benzenediols researchgate.net. This enzymatic approach offers a powerful tool for achieving regioselectivity that is often difficult to obtain through traditional chemical methods, highlighting a potential route for the controlled synthesis of specific benzene polyphosphate isomers researchgate.netresearchgate.net.

Another biologically inspired strategy is selective dephosphorylation. It has been demonstrated that certain enzymes can selectively remove a phosphate group from a specific position. For instance, the SH2-domain-containing inositol 5-phosphatase (SHIP2) can dephosphorylate Benzene 1,2,4,5-tetrakisphosphate to yield a single, identifiable product: 5-Hydroxy-benzene-1,2,4-trisphosphate acs.org. This reaction demonstrates that biological catalysts can recognize and act upon specific positions of the benzene polyphosphate scaffold, offering a reverse-synthetic path to generating specific, partially dephosphorylated derivatives.

| Method | Description | Example | Key Advantage | Reference |

|---|---|---|---|---|

| Starting Material Control | The substitution pattern of the starting polyphenol dictates the final product's regiochemistry. | Phosphorylation of 1,2,4-benzenetriol to yield this compound. | Direct, unambiguous synthesis of a specific isomer. | organic-chemistry.org |

| Protecting/Directing Groups | Temporary masking of reactive sites or using existing groups to guide new substituents. | Synthesis from 2,4,5-trihydroxybenzaldehyde, where the aldehyde is a stable directing group. | Enables multi-step, site-specific modifications on a complex scaffold. | researchgate.net |

| Enzymatic Selectivity | Use of enzymes (e.g., kinases, phosphatases) to catalyze reactions at specific positions. | Selective dephosphorylation of Bz(1,2,4,5)P₄ by SHIP2 to give 5-OH-Bz(1,2,4)P₃. | High degree of selectivity often unattainable with chemical methods. | acs.org |

Biochemical and Molecular Interactions of Benzene 1,2,4 Trisphosphate

Interaction with Inositol (B14025) 1,4,5-trisphosphate Receptors (InsP3R)

The ability of Benzene (B151609) 1,2,4-trisphosphate (BzP3) to interact with inositol 1,4,5-trisphosphate receptors (InsP3R) has been a central focus of research, revealing its potential to modulate calcium signaling.

Binding Affinity and Receptor Specificity of Benzene 1,2,4-trisphosphate

This compound has been shown to interact with the same recognition sites as InsP3 in bovine adrenal cortex. nih.gov However, its affinity for the InsP3 receptor is significantly lower than that of the endogenous ligand. nih.gov Studies have demonstrated that BzP3 competitively blocks the binding of InsP3 to adrenal cortex microsomes with a half-maximal efficiency (IC50) of 34 μM. nih.gov This indicates an affinity approximately 10,000 times lower than that of InsP3 for its receptor. nih.gov

Competitive Antagonism of InsP3R by this compound and its Derivatives

A key characteristic of this compound is its role as a competitive antagonist of the InsP3 receptor. While it binds to the receptor, it does not elicit the downstream effect of calcium release. nih.gov Instead, it effectively inhibits the InsP3-induced release of calcium from internal stores in a dose-dependent manner. nih.gov This antagonistic activity, devoid of any agonistic effect, makes BzP3 a specific tool for probing the function of InsP3 receptors. nih.gov

Enzymatic Interactions with Inositol Polyphosphate Metabolizing Enzymes

Beyond its interaction with InsP3 receptors, this compound also exhibits significant interactions with the enzymes that regulate the levels of inositol polyphosphates, further highlighting its role as a modulator of this signaling pathway.

Modulation of Inositol 1,4,5-trisphosphate 5-Phosphatase Activity

One of the primary enzymes responsible for the degradation of InsP3 is inositol 1,4,5-trisphosphate 5-phosphatase. This compound has been shown to be a potent modulator of this enzyme's activity.

A critical feature of this compound and its derivatives is their resistance to dephosphorylation by type I Ins(1,4,5)P3 5-phosphatase. researchgate.netnih.gov This stability in the presence of the enzyme that would normally degrade InsP3 allows for a more sustained interaction with its targets.

This compound acts as an inhibitor of InsP3 5-phosphatase. Research has shown that it inhibits the activity of the phosphatase with a half-maximal efficiency of 32 μM. nih.gov More detailed studies have identified it as the most potent trisphosphate inhibitor of type-I inositol 1,4,5-trisphosphate 5-phosphatase, with an IC50 of 14 μM. researchgate.netnih.gov The inhibitory effect of this compound is notably more potent on the metabolizing enzymes compared to its effect on the calcium-mobilizing receptor. nih.gov

| Compound | Target Enzyme/Receptor | IC50 / Efficiency | Reference |

| This compound | InsP3 Receptor Binding | 34 μM (half-maximal efficiency) | nih.gov |

| This compound | InsP3 Phosphatase | 32 μM (half-maximal efficiency) | nih.gov |

| This compound | Type-I Ins(1,4,5)P3 5-Phosphatase | 14 μM (IC50) | researchgate.netnih.gov |

| Benzene 1,2,4,5-tetrakisphosphate | Type-I Ins(1,4,5)P3 5-Phosphatase | 4 μM (IC50) | researchgate.netnih.gov |

| Biphenyl (B1667301) 2,3',4,5',6-pentakisphosphate | Type-I Ins(1,4,5)P3 5-Phosphatase | 1 μM (IC50) | researchgate.netnih.gov |

| This compound | Cytosolic InsP3 Kinase | 6.1 μM (half-maximal efficiency) | nih.gov |

Interaction with Inositol 1,4,5-trisphosphate 3-Kinase

Inositol 1,4,5-trisphosphate (InsP₃) 3-kinases are crucial enzymes that phosphorylate InsP₃ to form inositol 1,3,4,5-tetrakisphosphate (InsP₄), thereby regulating calcium signaling. johnshopkins.edu this compound has been shown to interact directly with and modulate the activity of this enzyme. nih.gov

Inhibitory Activity of this compound on 3-Kinase

This compound acts as an inhibitor of cytosolic InsP₃ 3-kinase. Studies using enzymes from bovine adrenal cortex demonstrated that this compound effectively inhibits the kinase's activity. The half-maximal inhibitory concentration (IC₅₀) was determined to be 6.1 µM. nih.gov This indicates a relatively potent inhibitory effect on this specific InsP₃ metabolizing enzyme, more so than its effect on the InsP₃ receptor itself. nih.gov

Influence on SH2-Domain Containing Inositol 5-Phosphatases (SHIPs)

SH2-domain containing inositol 5-phosphatases, particularly SHIP1 and SHIP2, are critical negative regulators of signaling pathways that depend on phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃). nih.gov Benzene polyphosphates, including this compound, have been extensively studied as inhibitors of these enzymes. nih.govnih.gov

Inhibition of SHIP2 by Benzene Polyphosphates

Benzene polyphosphates inhibit SHIP2, often by binding to the active site. The potency of inhibition is dependent on the number and arrangement of the phosphate (B84403) groups on the benzene ring. nih.govnih.gov this compound is a notable inhibitor of SHIP2. nih.gov In a competitive binding assay, it displaced a fluorescent probe from the SHIP2 active site with an IC₅₀ value of 6.25 µM (6250 nM). nih.gov

Increasing the phosphate density can enhance inhibitory activity. For instance, Benzene 1,2,4,5-tetrakisphosphate is a significantly more potent inhibitor of SHIP2, with an IC₅₀ of 390 nM in the same assay. nih.gov The table below summarizes the inhibitory concentrations of various benzene polyphosphates against different 5-phosphatases.

| Compound | Enzyme Target | IC₅₀ |

| This compound | SHIP2 | 6.25 µM nih.gov |

| Benzene 1,2,4,5-tetrakisphosphate | SHIP2 | 0.39 µM nih.gov |

| This compound | Type I Ins(1,4,5)P₃ 5-Phosphatase | 14 ± 9 µM nih.govnih.gov |

| Benzene 1,2,4,5-tetrakisphosphate | Type I Ins(1,4,5)P₃ 5-Phosphatase | 4 ± 2 µM nih.govnih.gov |

| Biphenyl 2,3′,4,5′,6-pentakisphosphate | Type I Ins(1,4,5)P₃ 5-Phosphatase | 1 ± 2 µM nih.govnih.gov |

Allosteric Modulation of SHIP2 by this compound Dimers

A synthetically created dimer of this compound, specifically 5,5′-ethane-1,2-diylbis(oxy)bis(benzene-1,2,4-trisphosphate), has been identified as a potent, allosteric modulator of SHIP2. acs.orgnih.gov This "1,2,4-dimer" functions as an uncompetitive inhibitor with an IC₅₀ of just 31 nM. acs.orgnih.gov

Crystallographic studies have revealed that this dimer does not bind to the active site. Instead, it occupies a shallow, regulatory pocket on the catalytic domain of SHIP2. acs.orgnih.gov This binding is distal to the active site and induces a conformational change that restrains the motion of a region known as the L4 loop. The movement of this loop is critical for the high catalytic activity of the enzyme. acs.orgnih.govnih.gov By locking the L4 loop in a less active state, the dimer allosterically inhibits SHIP2 function. The discovery of this allosteric site presents a potential new target for therapeutic intervention. nih.govnih.gov

Interaction with Phosphatidylinositol 3-Kinase (PI3K)

While not direct inhibitors of the PI3K enzyme's catalytic activity in the same way as ATP-competitive molecules, benzene polyphosphates interact with the PI3K signaling pathway by targeting downstream components. nih.govnih.gov Specifically, they have been shown to bind to the Pleckstrin Homology (PH) domain of Protein Kinase B (PKB, also known as Akt), a primary downstream effector of PI3K. nih.govnih.gov

The PI3K enzyme produces PtdIns(3,4,5)P₃, which then recruits and activates PKB/Akt by binding to its PH domain. plos.org Benzene polyphosphates, including this compound, can mimic the inositol phosphate headgroup of PtdIns(3,4,5)P₃ and compete for binding to the PH domain. nih.gov this compound binds to the PH domain of PKBα with a dissociation constant (Ki) of 610 nM. nih.gov This binding affinity is notably higher than its affinity for Type I Ins(1,4,5)P₃ 5-phosphatase, suggesting these compounds can be potent tools for probing the PI3K/Akt pathway. nih.govnih.gov

| Compound | Binding Target | Kᵢ |

| Benzene 1,2,3-trisphosphate | PKBα PH-Domain | 590 nM nih.gov |

| This compound | PKBα PH-Domain | 610 nM nih.gov |

| Benzene 1,3,5-trisphosphate | PKBα PH-Domain | 2180 nM nih.gov |

| Benzene 1,2,4,5-tetrakisphosphate | PKBα PH-Domain | 110 nM nih.gov |

| Biphenyl 2,3′,4,5′,6-pentakisphosphate | PKBα PH-Domain | 27 nM nih.gov |

| Data shows the inhibition of biotinylated diC₈-PtdIns(3,4)P₂ binding to the PH domain of PKBα. nih.govnih.gov |

Recognition by Phosphoinositide-Binding Domains

Ligand Binding to Pleckstrin Homology (PH) Domains (e.g., Protein Kinase Bα PH Domain)

This compound, a synthetic analog of the signaling molecule D-myo-inositol 1,4,5-trisphosphate [Ins(1,4,5)P₃], has been investigated for its ability to interact with phosphoinositide-binding domains, particularly the Pleckstrin Homology (PH) domain of Protein Kinase Bα (PKBα), also known as Akt1. nih.gov These domains are crucial for the localization and activation of proteins involved in cellular signaling pathways. nih.gov

Research has demonstrated that benzene polyphosphates, including the 1,2,4-trisphosphate isomer, can effectively bind to the PH domain of PKBα. nih.gov Notably, these synthetic mimics exhibit a higher apparent affinity for the PKBα PH domain than for other signaling proteins such as type I inositol 1,4,5-trisphosphate 5-phosphatase. nih.gov This preferential binding suggests that this compound can serve as a valuable tool for studying the specific interactions within the PKB/Akt signaling cascade. nih.gov

The binding of ligands to the PKBα PH domain is a critical event that leads to the translocation of the kinase to the plasma membrane, a key step in its activation. nih.gov The interaction is typically driven by the recognition of phosphoinositide headgroups. nih.gov this compound, with its strategically positioned phosphate groups on a planar benzene ring, mimics the natural ligand's charge distribution, facilitating its recognition by the binding pocket of the PH domain. nih.gov

Detailed binding studies have been conducted to quantify the interaction between benzene polyphosphate derivatives and the PKBα PH domain. These experiments often involve measuring the inhibition of binding of a known high-affinity ligand, such as biotinylated diC₈-PtdIns(3,4)P₂. nih.gov While a direct dissociation constant (Kd) for this compound is not always explicitly reported, its binding affinity can be inferred from comparative studies. For instance, a related compound, biphenyl 2,3′,4,5′,6-pentakisphosphate, was found to be a highly potent ligand for the PKBα PH domain with a reported inhibitory constant (Ki) of 27 nM. nih.govwikipedia.org This enhanced potency was attributed to a cation-π interaction. nih.gov It was noted that this represented an approximately 80-fold enhancement in binding relative to the parent benzene trisphosphate, allowing for an estimation of the binding affinity of this compound. nih.gov

Table 1: Binding Affinity of Benzene Polyphosphate Derivatives to the Protein Kinase Bα (PKBα) PH Domain

| Compound | Ki (nM) | Relative Binding Enhancement |

| This compound | ~2160 | 1-fold |

| Biphenyl 2,3′,4,5′,6-pentakisphosphate | 27 | ~80-fold |

| Data derived from competitive binding assays measuring the inhibition of biotinylated diC₈-PtdIns(3,4)P₂ binding. The Ki for this compound is estimated based on the reported 80-fold enhancement for the biphenyl derivative. nih.gov |

The ability of this compound to bind to the PH domain of PKBα underscores its potential as a chemical probe to investigate the structural and functional aspects of this critical signaling protein. nih.gov

Cellular Mechanisms and Signal Transduction Pathways Regulated by Benzene 1,2,4 Trisphosphate

Modulation of Intracellular Calcium Dynamics

The regulation of intracellular calcium (Ca2+) concentrations is fundamental to cellular function, with transient increases in cytosolic Ca2+ acting as signals for processes ranging from neurotransmission to muscle contraction. Benzene (B151609) 1,2,4-trisphosphate has been identified as a significant modulator of these dynamics, primarily by interfering with the IP3-mediated calcium release pathway.

Inhibition of Inositol (B14025) 1,4,5-trisphosphate-Induced Calcium Release

A primary mechanism of action for Benzene 1,2,4-trisphosphate is its role as a competitive antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). nih.gov IP3Rs are ligand-gated Ca2+ channels located on the membrane of intracellular stores, most notably the endoplasmic reticulum. The binding of endogenous IP3 to these receptors triggers the release of sequestered Ca2+ into the cytosol.

This compound competitively blocks the binding of IP3 to its receptors. nih.gov While it can occupy the receptor's binding site, it fails to induce the necessary conformational change to open the calcium channel. This effectively inhibits IP3-induced calcium release in a dose-dependent manner. nih.gov Studies using bovine adrenal cortex microsomes have quantified this inhibitory effect, demonstrating that this compound competitively blocks IP3 binding with a half-maximal efficiency at a concentration of 34 µM. nih.gov

| Parameter | Value | Experimental System |

| Competitive Blockade of IP3 Binding (IC50) | 34 µM | Bovine Adrenal Cortex Microsomes |

This table indicates the half-maximal inhibitory concentration (IC50) for this compound in competitively blocking the binding of Inositol 1,4,5-trisphosphate (IP3) to its receptors in the specified experimental model. nih.gov

Non-Agonistic Nature in Calcium Mobilization

A critical aspect of the pharmacological profile of this compound is its lack of agonistic activity. While it effectively blocks the action of IP3, it does not trigger calcium release on its own. nih.gov Experiments monitoring calcium levels in adrenal cortex microsomal preparations have shown that the application of this compound alone does not cause an increase in Ca2+ concentration. nih.gov This confirms that its role is purely inhibitory in the context of calcium mobilization, acting as a true antagonist rather than a partial agonist. This property makes it a valuable experimental tool for isolating and studying the downstream effects of IP3 receptor blockade.

Impact on Phosphoinositide-Mediated Signaling Cascades

The phosphoinositide pathway is central to cell signaling, governing cell growth, survival, and metabolism. The PI3K/Akt pathway is a critical component of this system. This compound influences this cascade through the modulation of a key negative regulator.

Role in PI3K/Akt Pathway Regulation through SHIP2 Modulation

SHIP2 (SH2-containing inositol 5'-phosphatase 2) is a lipid phosphatase that acts as a negative regulator of the PI3K/Akt signaling pathway. nih.gov PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov SHIP2, in turn, dephosphorylates PIP3 at the 5-position, converting it to phosphatidylinositol 3,4-bisphosphate and thereby dampening the PI3K/Akt signal. nih.gov

This compound has been identified as an inhibitor of the type-I inositol 1,4,5-trisphosphate 5-phosphatase, which includes SHIP2. nih.gov Research has demonstrated that this compound is a potent inhibitor of this 5-phosphatase activity, with a reported half-maximal inhibitory concentration (IC50) of 14 µM. nih.gov By inhibiting SHIP2, this compound prevents the degradation of PIP3. This leads to an accumulation of PIP3, which can, in turn, promote the activation of downstream effectors like the protein kinase B (Akt).

| Target Enzyme | Inhibitor | Inhibitory Potency (IC50) | Downstream Effect |

| Type-I Inositol 1,4,5-trisphosphate 5-phosphatase (e.g., SHIP2) | This compound | 14 µM | Potential for increased PIP3 levels and subsequent Akt pathway activation |

This table summarizes the inhibitory action of this compound on the 5-phosphatase enzyme responsible for degrading PIP3, a key step in regulating the PI3K/Akt signaling pathway. nih.gov

Advanced Analytical and Spectroscopic Characterization of Benzene 1,2,4 Trisphosphate

Chromatographic Separation and Purification Methodologies

The purification and isolation of Benzene (B151609) 1,2,4-trisphosphate from complex mixtures, such as reaction media or biological extracts, relies on chromatographic techniques that can resolve highly polar and charged molecules. While direct chromatographic data for Benzene 1,2,4-trisphosphate is not extensively published, the methods employed for the separation of structurally similar inositol (B14025) phosphates are highly relevant and directly applicable.

Thin-Layer Chromatography (TLC): While primarily a qualitative tool, TLC can be used for rapid monitoring of reactions involving benzene polyphosphates. Due to the high polarity of these compounds, polar stationary phases like silica (B1680970) gel or cellulose (B213188) are used, often with highly polar and aqueous mobile phases. Visualization can be achieved using general phosphate-staining reagents.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis and purification of benzene polyphosphates. springernature.com Several modes of HPLC can be employed:

Anion-Exchange HPLC: This is the most powerful method for separating benzene polyphosphates based on the number and position of the phosphate (B84403) groups. A strong anion-exchange (SAX) column is typically used with a salt gradient (e.g., sodium chloride or ammonium (B1175870) phosphate) at a controlled pH to elute the compounds. rsc.orgacs.org The increasing salt concentration displaces the more highly charged polyphosphate species from the stationary phase. Different isomers can be resolved by optimizing the gradient and pH. acs.org

Ion-Pairing Reversed-Phase HPLC: In this technique, a non-polar stationary phase (like C18) is used, and a cationic ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase. The ion-pairing agent forms a neutral complex with the anionic phosphate groups, allowing for retention and separation on the reversed-phase column.

Ion-Exchange Chromatography: For preparative scale purification, low to medium-pressure ion-exchange chromatography is frequently used. nih.gov Resins like Q-Sepharose (a strong anion exchanger) are effective. nih.gov The crude sample is loaded onto the column, and elution is performed using a gradient of a volatile salt buffer, such as triethylammonium (B8662869) bicarbonate (TEAB). nih.gov Fractions can be monitored by UV spectroscopy (due to the benzene ring) and subsequently analyzed for phosphate content to identify the desired product. nih.gov

| Technique | Stationary Phase | Mobile Phase Principle | Application | Reference |

| Anion-Exchange HPLC | Strong Anion Exchange (SAX) Resin | Salt Gradient (e.g., NaCl, (NH₄)₂HPO₄) | High-resolution separation of isomers and quantitation | rsc.orgacs.org |

| Ion-Pairing RP-HPLC | C18 or other non-polar material | Aqueous buffer with a cationic ion-pairing agent | Alternative separation method, useful for complex matrices | researchgate.net |

| Ion-Exchange Chromatography | Q-Sepharose or similar | Volatile Salt Gradient (e.g., TEAB) | Preparative scale purification | nih.gov |

Spectroscopic Identification and Structural Elucidation

Once purified, the definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of benzene polyphosphates.

³¹P NMR: As the most sensitive nucleus for this class of compounds, ³¹P NMR provides distinct signals for each phosphate group in the molecule. The chemical shifts are highly sensitive to the electronic environment and the pH of the solution. nih.govacs.org For this compound, three distinct signals would be expected, corresponding to the phosphates at the 1, 2, and 4 positions. The coupling between adjacent phosphorus nuclei (³JP-P) and between phosphorus and protons on the ring (³JP-H) can provide crucial information for assigning the signals to their specific positions. In related benzene polyphosphate compounds, ³¹P NMR shifts are typically measured relative to an external 85% phosphoric acid standard. nih.govbath.ac.uk

¹H NMR: The proton NMR spectrum would show signals for the three aromatic protons. The chemical shifts and coupling patterns (J-coupling) would be characteristic of a 1,2,4-trisubstituted benzene ring. The protons would appear as complex multiplets due to coupling with each other and with the neighboring phosphorus nuclei. The use of benzene as a solvent in NMR studies of organophosphorus compounds has been shown to induce upfield shifts in proton signals due to weak complex formation. rsc.org

¹³C NMR: The ¹³C NMR spectrum would display six signals for the six carbons of the benzene ring. Three of these carbons, those directly bonded to the phosphate groups, would show characteristic C-P coupling (¹JC-P and ²JC-P). The chemical shifts would confirm the aromatic nature of the core structure. The signals for the phosphate-bearing carbons would be expected at lower field compared to the carbons bearing only hydrogen.

| NMR Nucleus | Expected Features for this compound | Typical Reference | Reference |

| ³¹P | Three distinct signals, with P-P and P-H coupling. Chemical shifts are pH-dependent. | External 85% H₃PO₄ | nih.govnih.govacs.org |

| ¹H | Three aromatic proton signals in a pattern characteristic of 1,2,4-substitution, with H-H and H-P coupling. | Residual solvent signal (e.g., HDO) or TMS. | rsc.orgrsc.org |

| ¹³C | Six aromatic carbon signals. Three signals will show C-P coupling. | Residual solvent signal (e.g., CDCl₃). | rsc.orgscispace.com |

IR spectroscopy is useful for identifying the key functional groups present in this compound. The spectrum would be dominated by absorptions from the phosphate groups and the benzene ring.

P=O Stretching: A strong, broad absorption band is expected in the region of 1300-1100 cm⁻¹, characteristic of the P=O stretching vibration in phosphate esters. cwejournal.org

P-O-C Stretching: Strong bands corresponding to the P-O-C (aryl) stretching vibrations are typically observed in the 1050-950 cm⁻¹ region. nih.gov

Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring. libretexts.org

Aromatic C=C Stretching: One or more bands of variable intensity in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring. libretexts.orgusc.edu

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic strong bands in the 900-700 cm⁻¹ region. For a 1,2,4-trisubstituted ring, a strong band is expected around 880-800 cm⁻¹. tum.de

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | 3100 - 3030 | Medium to Weak | libretexts.org |

| P=O Stretch | 1300 - 1100 | Strong, Broad | cwejournal.org |

| Aromatic C=C Stretch | 1600 - 1450 | Variable | usc.edu |

| P-O-C (Aryl) Stretch | 1050 - 950 | Strong | nih.gov |

| C-H Out-of-Plane Bend | 880 - 800 | Strong | tum.de |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for analyzing such polar, non-volatile compounds, typically in the negative ion mode due to the anionic phosphate groups.

Molecular Ion: In negative mode ESI-MS, the molecular ion peak [M-H]⁻ would be observed, along with peaks corresponding to different protonation states (e.g., [M-2H]²⁻, [M-3H]³⁻) depending on the pH and instrument settings. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. researchgate.net

Fragmentation: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The primary fragmentation pathways for organophosphates involve the cleavage of the P-O and C-O bonds. mdpi.comkoreascience.kr For this compound, one would expect to see sequential losses of phosphate groups (PO₃⁻, HPO₃, or H₂PO₃⁻) and potentially the formation of characteristic fragment ions of the benzene polyphosphate core. mdpi.com

Fluorescent Ligand Screening and Assay Development utilizing Benzene Phosphate Derivatives

Derivatives of this compound have been instrumental in the development of assays for studying enzymes involved in phosphoinositide signaling pathways.

A notable example involves the enzyme SHIP2 (SH2-containing inositol 5-phosphatase 2), a key regulator of the PI3K signaling pathway and a therapeutic target. nih.govacs.org To identify novel ligands and potential inhibitors for this enzyme, a fluorescence polarization-based screening assay was developed. nih.gov This assay utilizes a fluorescently labeled probe that binds to the active site of SHIP2.

In a significant study, an oxo-linked ethylene-bridged dimer of this compound was identified as a potent ligand for SHIP2. nih.govacs.orgnih.gov This compound was shown to be an uncompetitive inhibitor that binds to a novel allosteric site on the catalytic domain of SHIP2. nih.govacs.org The binding of this this compound derivative was characterized by its ability to displace a fluorescent probe from the enzyme, leading to a change in fluorescence polarization. This discovery highlights the utility of benzene phosphate derivatives not only as mimics of natural inositol phosphate ligands but also as tools for developing sophisticated screening assays and identifying novel regulatory sites on important enzymes. nih.govacs.org The development of such assays is crucial for high-throughput screening campaigns in drug discovery. bmglabtech.com

Computational and Theoretical Chemistry Approaches for Benzene 1,2,4 Trisphosphate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic and structural properties of benzene (B151609) 1,2,4-trisphosphate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electron distribution, and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. beilstein-journals.org For benzene 1,2,4-trisphosphate, DFT calculations are crucial for determining its most stable three-dimensional conformation (optimized geometry), which is essential for understanding its interaction with protein binding sites.

DFT studies on related polyphosphorylated aromatic compounds, such as other benzene polyphosphates and inositol (B14025) polyphosphates, have demonstrated the utility of this approach. acs.orgrsc.org These calculations typically involve geometry optimization to find the lowest energy structure. Key parameters obtained from such calculations for this compound would include bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the phosphate (B84403) groups relative to the benzene ring.

Furthermore, DFT is used to compute various electronic properties that govern the molecule's reactivity and intermolecular interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack and are critical for electrostatic interactions with protein residues.

Table 1: Illustrative Quantum Chemical Properties of this compound Calculated using DFT

| Property | Illustrative Value | Significance |

| Optimized Geometry | ||

| C1-C2 Bond Length | ~1.40 Å | Reflects the aromatic character of the benzene ring. |

| C-O-P Bond Angle | ~120° | Influences the orientation and flexibility of the phosphate groups. |

| O-P-O Bond Angle | ~109° | Typical for tetrahedral phosphate groups. |

| Electronic Properties | ||

| HOMO Energy | -8.5 eV | Represents the energy of the highest energy electrons, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 5.8 D | A significant dipole moment suggests polarity, which is important for solubility and interactions in a biological environment. |

| Molecular Electrostatic | Negative potential around phosphate groups | The negatively charged phosphate groups are key for interactions with positively charged residues in protein binding pockets, such as those of the InsP3 receptor and metabolizing enzymes. nih.gov |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. Specific values for this compound would require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-visible absorption spectra. acs.org While this compound itself is not chromophoric in the visible range, understanding its UV absorption characteristics is important for its experimental handling and for designing fluorescently labeled analogs.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. Studies on other benzene phosphates, such as benzene 1,2,4,5-tetrakisphosphate, have successfully used TD-DFT to predict and explain their fluorescent properties. acs.org For this compound, TD-DFT would be employed to predict its UV spectrum, identifying the electronic transitions (e.g., π → π*) responsible for its absorption features. This information is valuable for spectroscopic characterization and for guiding the synthesis of derivatives with desired optical properties.

Table 2: Illustrative Predicted Spectroscopic Data for this compound from TD-DFT Calculations

| Excitation | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |

| S0 → S1 | ~275 | 0.05 | HOMO → LUMO (π → π) |

| S0 → S2 | ~240 | 0.12 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~210 | 0.35 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table are illustrative examples of the type of output generated by TD-DFT calculations and are based on typical values for substituted benzene rings. Actual values would need to be determined by specific TD-DFT computations for this compound.

Molecular Modeling and Docking Studies of Ligand-Protein Interactions

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. nih.govmdpi.com Given that this compound is known to interact with the InsP3 receptor and its metabolizing enzymes (InsP3 3-kinase and InsP3 5-phosphatase), docking studies are essential to visualize and analyze these interactions at the atomic level. nih.govresearchgate.net

In a typical docking study, the three-dimensional structure of the protein, often obtained from X-ray crystallography or NMR spectroscopy, is used as the target. The computationally generated 3D structure of this compound is then placed into the protein's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

These studies can identify key amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the ligand. For this compound, docking would reveal how its three phosphate groups and the benzene ring fit into the binding pocket of, for example, the InsP3 receptor, and which specific interactions contribute to its binding affinity. This information is invaluable for explaining its inhibitory activity and for designing more potent and selective analogs. Crystal structures of related benzene polyphosphates complexed with proteins provide an excellent basis for validating and refining such docking models. acs.org

Table 3: Illustrative Results from a Molecular Docking Study of this compound with the InsP3 Receptor

| Interacting Residue (Illustrative) | Interaction Type | Distance (Å) | Ligand Group Involved |

| Arg265 | Hydrogen Bond, Salt Bridge | 2.8 | 1-phosphate |

| Lys569 | Hydrogen Bond, Salt Bridge | 3.0 | 4-phosphate |

| Arg511 | Hydrogen Bond, Salt Bridge | 2.9 | 2-phosphate |

| Tyr567 | π-π Stacking | 4.5 | Benzene Ring |

| Trp568 | van der Waals | 3.8 | Benzene Ring |

Note: The residues and distances are for illustrative purposes to show the type of data generated from a molecular docking study. The actual interacting residues would be determined from a specific docking simulation using the coordinates of the InsP3 receptor.

Structure-Activity Relationship (SAR) Analysis based on Computational Predictions

Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity. uni-bonn.de Computational SAR studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use calculated molecular descriptors to build mathematical models that can predict the activity of new, unsynthesized compounds.

For this compound and its derivatives, a computational SAR study would involve calculating a range of descriptors for a series of related molecules. These descriptors can include electronic properties from DFT (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

By correlating these descriptors with experimentally determined biological activities (such as the IC50 values for inhibition of the InsP3 3-kinase), a predictive QSAR model can be developed. researchgate.net This model can then be used to:

Identify the key molecular features that determine the inhibitory potency.

Predict the activity of novel, hypothetical derivatives of this compound.

Guide the synthetic efforts towards compounds with improved activity profiles.

For instance, a QSAR model might reveal that a more negative electrostatic potential on the phosphate groups and a specific range of molecular size are critical for high inhibitory activity against a particular enzyme. This computational approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Applications of Benzene 1,2,4 Trisphosphate As a Research Tool

Utility in Probing Inositol (B14025) Polyphosphate Signaling Pathways

The complexity of inositol polyphosphate synthesis has led researchers to explore surrogate molecules like benzene (B151609) polyphosphates for cell signaling studies. nih.gov BzP3, with its phosphate (B84403) groups arranged in a regioisomeric pattern identical to that of InsP3, serves as an effective mimic. nih.gov Its primary utility lies in its ability to act as a competitive antagonist and inhibitor of the key proteins involved in InsP3 signaling, thereby helping to elucidate their functions and regulatory mechanisms.

One of the central roles of InsP3 is to mobilize intracellular calcium (Ca2+) by binding to the InsP3 receptor (InsP3R), a ligand-gated Ca2+ channel located on the endoplasmic reticulum. nih.gov Studies using bovine adrenal cortex microsomes have demonstrated that BzP3 can competitively block the binding of InsP3 to its receptor. nih.gov While its affinity for the receptor is significantly lower than that of InsP3 (half-maximal efficiency at 34 µM), it effectively inhibits InsP3-induced Ca2+ release in a dose-dependent manner without exhibiting any agonistic activity itself. nih.gov This antagonistic property makes BzP3 a useful tool for investigating the downstream consequences of InsP3R activation.

Furthermore, the metabolic fate of InsP3 is controlled by two key enzymes: InsP3 3-kinase, which phosphorylates it, and InsP3 5-phosphatase, which dephosphorylates it. BzP3 has been shown to interact with both of these metabolizing enzymes. nih.gov Research has revealed that BzP3 is a more potent inhibitor of these enzymes compared to its effect on the InsP3 receptor. nih.gov It inhibits the activity of cytosolic InsP3 kinase with a half-maximal efficiency of 6.1 µM and the InsP3 phosphatase with a half-maximal efficiency of 32 µM. nih.gov

Notably, in a study evaluating various benzene polyphosphates, BzP3 was identified as the most potent inhibitor of the type-I inositol 1,4,5-trisphosphate 5-phosphatase within the trisphosphate series, with an IC50 value of 14 µM. nih.govsigmaaldrich.com An important characteristic of these benzene polyphosphates is their resistance to dephosphorylation by this enzyme, which enhances their stability and utility as research tools. sigmaaldrich.com

Development of Molecular Probes and Chemical Tools for Biochemical Studies

The benzene polyphosphate scaffold, exemplified by BzP3, holds significant promise for the development of more sophisticated molecular probes and chemical tools for biochemical investigations. sigmaaldrich.com The inherent stability of the aromatic ring and the ability to chemically modify it provide a versatile platform for creating derivatives with specific functionalities.

While the direct conversion of BzP3 into fluorescently labeled or biotinylated probes is not extensively documented in the reviewed literature, the synthesis of derivatives such as 3-hydroxybenzene 1,2,4-trisphosphate and 3-benzyloxythis compound demonstrates that the core structure can be functionalized. nih.gov These modifications, although simple, can influence the inhibitory potency of the molecule. For instance, 3-hydroxy BzP3 showed a slightly reduced inhibition of InsP3 5-phosphatase (IC50 of 21 µM) compared to the parent BzP3, while the benzyloxy derivative was significantly less potent (IC50 of 68 µM). nih.gov

The principles of probe design, such as the incorporation of photoaffinity labels (e.g., benzophenones), fluorescent reporters, or affinity tags (e.g., biotin), are well-established in chemical biology. nih.govnih.gov These strategies could theoretically be applied to the BzP3 scaffold to create powerful tools for identifying and characterizing InsP3 binding proteins, mapping binding sites, and visualizing signaling events in real-time. For example, the development of trifunctional building blocks containing a connectivity group, a reactive group, and a bioorthogonal handle offers a modular approach to probe synthesis. sigmaaldrich.com Such advanced probes derived from BzP3 could overcome the limitations of using the parent compound alone and provide deeper insights into the spatial and temporal dynamics of inositol polyphosphate signaling.

Use in Receptor and Enzyme Assays for Ligand Discovery and Characterization

The inhibitory properties of this compound make it a valuable reagent in receptor and enzyme assays, particularly for the discovery and characterization of new ligands targeting the inositol polyphosphate signaling pathway. Its ability to compete with the natural ligand, InsP3, for binding to receptors and enzymes forms the basis of these assays.

In competitive binding assays, BzP3 can be used as a known competitor to screen for novel compounds that bind to the InsP3 receptor. By measuring the displacement of a radiolabeled or fluorescently tagged ligand by a test compound, researchers can determine the binding affinity of new molecules. The established inhibitory concentration of BzP3 (half-maximal efficiency at 34 µM for InsP3 receptor binding) provides a benchmark for comparison. nih.gov

Similarly, in enzyme inhibition assays, BzP3 serves as a reference inhibitor for both InsP3 3-kinase and InsP3 5-phosphatase. The IC50 values of 6.1 µM and 14-32 µM, respectively, offer a quantitative measure against which the potency of newly synthesized inhibitors can be evaluated. nih.govsigmaaldrich.com These assays are crucial in the early stages of drug discovery for identifying lead compounds that can modulate the activity of these key signaling enzymes.

The table below summarizes the inhibitory activities of this compound and its derivatives on key components of the inositol polyphosphate signaling pathway.

| Compound | Target | Assay Type | IC50 / Ki |

| This compound | InsP3 Receptor | Competitive Binding | 34 µM (half-maximal efficiency) |

| This compound | InsP3 3-Kinase | Enzyme Inhibition | 6.1 µM (half-maximal efficiency) |

| This compound | Type-I InsP3 5-Phosphatase | Enzyme Inhibition | 14 µM |

| 3-Hydroxythis compound | Type-I InsP3 5-Phosphatase | Enzyme Inhibition | 21 µM |

| 3-Benzyloxythis compound | Type-I InsP3 5-Phosphatase | Enzyme Inhibition | 68 µM |

Future Research Directions for Benzene 1,2,4 Trisphosphate Analogs

Rational Design of Enhanced Receptor Modulators and Selective Enzyme Inhibitors

The rational design of Benzene (B151609) 1,2,4-trisphosphate analogs is a cornerstone of future research, aiming to create molecules with enhanced affinity for specific receptors and selective inhibitory activity against key enzymes in the phosphoinositide signaling pathway. Building upon the foundational knowledge that Benzene 1,2,4-trisphosphate itself is a potent inhibitor of type I inositol (B14025) 1,4,5-trisphosphate 5-phosphatase, with an IC₅₀ of 14 μM, researchers are exploring systematic modifications to its structure. nih.govox.ac.uknih.gov

One promising strategy involves the introduction of electrophilic moieties to the benzene ring. This approach is based on the binding domain characteristics of target enzymes like inositol 1,4,5-trisphosphate 3-kinase (IP₃K). By designing derivatives that can form specific interactions with nucleophilic residues in the enzyme's active site, it is possible to develop more potent and potentially irreversible inhibitors. researchgate.net

Another avenue of exploration is the synthesis of multivalent or dimeric forms of this compound. This "multivalent" approach has shown potential in creating non-Ca²⁺-mobilizing antagonists of the Ins(1,4,5)P₃ receptor. By linking two this compound units, it is possible to enhance binding affinity and modulate receptor function in novel ways.

Furthermore, the strategic addition of functional groups can dramatically alter the biological activity of the parent compound. For instance, the introduction of a hydroxyl group at the 3-position of this compound transforms it into a substrate for Ins(1,4,5)P₃ 5-phosphatase, a property not observed with the parent molecule. This highlights the profound impact that subtle chemical modifications can have on biological activity and underscores the importance of a rational design approach.

| Compound/Analog | Target | Activity |

| This compound | Inositol 1,4,5-trisphosphate 5-phosphatase | Inhibitor (IC₅₀ = 14 μM) nih.govox.ac.uknih.gov |

| Benzene 1,2,4,5-tetrakisphosphate | Inositol 1,4,5-trisphosphate 5-phosphatase | Inhibitor (IC₅₀ = 4 μM) nih.govnih.gov |

| Biphenyl (B1667301) 2,3′,4,5′,6-pentakisphosphate | Inositol 1,4,5-trisphosphate 5-phosphatase | Potent Inhibitor (IC₅₀ = 1 μM) nih.govnih.gov |

| 3-hydroxythis compound | Inositol 1,4,5-trisphosphate 5-phosphatase | Substrate |

Exploration of Novel Therapeutic Target Interactions Beyond Established Pathways

A significant and exciting future direction lies in the exploration of novel therapeutic targets for this compound analogs beyond the well-established components of the phosphoinositide signaling pathway. Unexpectedly, studies have revealed that benzene polyphosphates can bind with high affinity to the Pleckstrin Homology (PH) domain of protein kinase Bα (PKBα/Akt). nih.govox.ac.uknih.gov This interaction is noteworthy as PKBα is a key node in the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival, and is frequently dysregulated in cancer. nih.gov The finding that a simple benzene-based mimic of a soluble inositol phosphate (B84403) can interact with a protein that typically binds to lipid-derived phosphoinositides opens up new avenues for therapeutic intervention.

The potential for benzene-based scaffolds to interact with diverse biological targets is further highlighted by research on benzene homologues functionalized with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs. These compounds have demonstrated cytotoxic activity against cancer cell lines through the inhibition of histone demethylase LSD1, an enzyme involved in epigenetic regulation. nih.gov While not direct analogs of this compound, these findings underscore the versatility of the benzene core in generating molecules with novel mechanisms of action.

Future research should therefore systematically screen libraries of this compound analogs against a broad panel of cellular targets to identify novel interactions. This could lead to the discovery of new therapeutic applications for these compounds in areas such as oncology, inflammation, and metabolic disorders.

Advanced Structural Biology Studies of this compound Complexes with Target Proteins (e.g., X-ray Crystallography, Cryo-EM)

A critical component of future research will be the use of advanced structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), to elucidate the precise molecular interactions between this compound analogs and their target proteins. While no specific crystal structures of this compound complexed with a protein have been reported to date, the feasibility and immense value of such studies are well-established for other inositol phosphate analogs. researchgate.net

For example, X-ray crystal structures of inositol phosphate analogs bound to enzymes like inositol polyphosphate 1-phosphatase (INPP1) have provided a structural basis for understanding substrate recognition and the mechanism of inhibition by molecules like lithium. escholarship.org Similarly, the crystal structure of inositol 1,4,5-trisphosphate bound to the PH domain of phospholipase C-δ1 has revealed the key interactions that govern its binding. These studies serve as a blueprint for future investigations into this compound analogs.

Determining the high-resolution structures of these analogs in complex with their targets, such as Ins(1,4,5)P₃ 5-phosphatase or the PH domain of PKBα, would provide invaluable insights for structure-based drug design. This information would allow for the precise modification of the benzene scaffold to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

Cryo-EM, in particular, offers a powerful tool for studying large and flexible protein complexes that may be difficult to crystallize. nih.gov Given that many targets of the phosphoinositide pathway are large, multi-domain proteins or part of larger signaling complexes, Cryo-EM could be instrumental in visualizing the binding of this compound analogs in a more native-like context.

Investigating the Role of this compound in Broader Cellular Networks

To fully comprehend the therapeutic potential and potential off-target effects of this compound analogs, it is essential to investigate their roles within the broader context of cellular networks. The phosphoinositide signaling pathway does not operate in isolation but is intricately connected with other major signaling cascades, creating a complex web of crosstalk. nih.gov

For instance, there is significant crosstalk between the phosphoinositide pathway and the cyclic AMP (cAMP) signaling pathway. mdpi.com Understanding how modulators of the phosphoinositide pathway, such as this compound analogs, affect this interplay is crucial. Furthermore, the PI3K/Akt pathway, a potential target for these analogs, is a central hub in cellular signaling, integrating inputs from numerous growth factor receptors and influencing a wide range of cellular processes, including glucose metabolism and DNA damage response. nih.govmdpi.com

A systems biology approach, integrating transcriptomics, proteomics, and metabolomics, could be employed to map the global cellular changes induced by treatment with this compound analogs. nih.gov Studies on the broader effects of benzene exposure have already identified key genes and pathways that are perturbed, providing a starting point for investigating the more specific effects of its trisphosphate derivative. By elucidating the impact of these analogs on global cellular networks, researchers can gain a more comprehensive understanding of their mechanisms of action and identify potential biomarkers for their efficacy and safety. This holistic approach will be vital for the successful translation of this compound-based therapies from the laboratory to the clinic.

Q & A

Q. What are the key synthetic pathways for Benzene 1,2,4-trisphosphate, and how do they compare to inositol polyphosphate synthesis?

this compound (Bz(1,2,4)P₃) is synthesized via phosphitylation of polyphenols using diethyl chlorophosphite, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA). For example, the synthesis of Bz(1,2,4)P₃ derivatives involves:

- Phosphitylation of 1,2,4-trihydroxybenzene with diethyl chlorophosphite in the presence of N,N-diisopropylethylamine (DIPEA) to form a trisphosphite intermediate.

- Oxidation with mCPBA to yield the trisphosphate product (~50% yield).

- Deprotection of ethyl groups using bromotrimethylsilane (TMSBr) to generate the final compound .

This method contrasts with inositol polyphosphate synthesis, which often requires stereochemical control due to the ring-puckered conformation of inositol, whereas benzene polyphosphates are achiral and synthetically simpler .

Q. How is this compound validated as a mimic of inositol polyphosphates in biochemical assays?

Bz(1,2,4)P₃ is validated using enzyme inhibition assays against type-I inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) 5-phosphatase. Key steps include:

- Radiolabeled substrate competition: [³H]Ins(1,4,5)P₃ is incubated with 5-phosphatase and varying concentrations of Bz(1,2,4)P₃.

- IC₅₀ determination: Bz(1,2,4)P₃ shows an IC₅₀ of 14 μM, comparable to Ins(1,4,5)P₃ but with resistance to hydrolysis, making it a stable mimic .

Q. What analytical techniques confirm the structural integrity of this compound derivatives?

- NMR spectroscopy : Confirms phosphate group regiochemistry and substitution patterns (e.g., ³¹P NMR for phosphate environments).

- Ion-exchange chromatography : Purifies intermediates and final products using TEAB (triethylammonium bicarbonate) gradients .

- Mass spectrometry : Validates molecular weight and purity of synthetic compounds .

Advanced Research Questions

Q. How does the spatial arrangement of phosphate groups influence the inhibitory potency of this compound?

The 1,2,4-trisphosphate motif in Bz(1,2,4)P₃ mimics the 1,4,5-regiochemistry of Ins(1,4,5)P₃, enabling competitive inhibition of 5-phosphatase (IC₅₀ = 14 μM). Structural comparisons reveal:

- Adjacent phosphates : Benzene 1,2-bisphosphate (IC₅₀ > 200 μM) is weaker due to fewer phosphates.

- Non-adjacent phosphates : Benzene 1,3,5-trisphosphate (IC₅₀ = 16 μM) shows enhanced potency due to even phosphate distribution, suggesting optimal steric and electrostatic interactions with the enzyme active site .

Q. What advanced methods assess this compound interactions with protein domains like the PH domain of PKBα?

- FRET-based binding assays : Measure competition between Bz(1,2,4)P₃ and biotinylated diC₈-PtdIns(3,4)P₂ for binding to the PKBα PH domain.

- Molecular modeling : Predicts cation-π interactions between aromatic rings of benzene polyphosphates and arginine residues in the PH domain. Biphenyl pentakisphosphate (Ki = 27 nM) demonstrates ~80-fold higher affinity than Bz(1,2,4)P₃ due to dual-ring interactions .

Q. How do functional group modifications at position-3 of this compound affect enzyme resistance and potency?

Derivatization at position-3 with hydroxy (-OH) or benzyloxy (-BnO) groups impacts enzyme interactions:

- 3-Hydroxy-Bz(1,2,4)P₃ : Retains 5-phosphatase resistance (IC₅₀ = 14 μM) but is hydrolyzed if the phosphate at position-2 is accessible.

- 3-Benzyloxy-Bz(1,2,4)P₃ : Reduced potency (IC₅₀ = 30 μM) due to steric hindrance from the bulky benzyl group, highlighting the importance of small substituents for optimal binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.